molecular formula C16H24N2O4S B11242244 N-tert-butyl-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-tert-butyl-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11242244
M. Wt: 340.4 g/mol
InChI Key: GVYBGNAQDOTUKK-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms, along with various functional groups such as tert-butyl, methanesulfonyl, and carboxamide.

Preparation Methods

The synthesis of N-TERT-BUTYL-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-TERT-BUTYL-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Various substitution reactions can occur, especially at the functional groups.

Scientific Research Applications

N-TERT-BUTYL-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

N-TERT-BUTYL-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can be compared with other benzoxazepine derivatives:

Properties

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4 g/mol

IUPAC Name

N-tert-butyl-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C16H24N2O4S/c1-11-6-7-13-12(10-11)18(23(5,20)21)9-8-14(22-13)15(19)17-16(2,3)4/h6-7,10,14H,8-9H2,1-5H3,(H,17,19)

InChI Key

GVYBGNAQDOTUKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC(C)(C)C

Origin of Product

United States

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